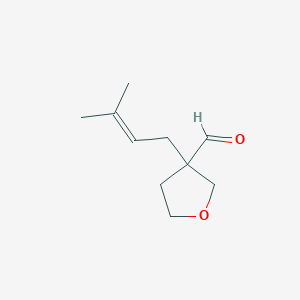

3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde

Description

3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde is a cyclic ether derivative featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position with a 3-methylbut-2-en-1-yl (isoprenoid) group and a carbaldehyde functional group. Its molecular formula is C₁₁H₁₆O₂, and its structure combines aromatic-like reactivity (from the conjugated aldehyde) with the steric effects of the branched isoprenyl chain.

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

3-(3-methylbut-2-enyl)oxolane-3-carbaldehyde |

InChI |

InChI=1S/C10H16O2/c1-9(2)3-4-10(7-11)5-6-12-8-10/h3,7H,4-6,8H2,1-2H3 |

InChI Key |

QUWCYEXJINRLIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1(CCOC1)C=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde typically involves the reaction of 3-methylbut-2-en-1-ol with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production process involves standard organic synthesis techniques, including purification steps such as distillation and chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

Oxidation: 3-(3-Methylbut-2-en-1-yl)oxolane-3-carboxylic acid

Reduction: 3-(3-Methylbut-2-en-1-yl)oxolane-3-methanol

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

a. Oxolane-3-carbaldehyde Derivatives

- 3-Methyloxolane-3-carbaldehyde : Lacks the isoprenyl group, resulting in lower hydrophobicity and reduced steric hindrance. This simplifies synthetic modifications but limits applications requiring lipophilic motifs.

- 3-(Phenyl)oxolane-3-carbaldehyde : The phenyl group enhances aromatic interactions but reduces flexibility compared to the isoprenyl chain.

b. Terpene-Functionalized Aldehydes

- Citronellal (3,7-Dimethyloct-6-enal): A linear monoterpene aldehyde with similar aldehyde functionality but lacking the oxolane ring. Citronellal exhibits strong insect-repellent properties, suggesting that the isoprenyl group in the target compound might confer bioactivity.

Physicochemical Properties

| Property | 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde | 3-Methyloxolane-3-carbaldehyde | Citronellal |

|---|---|---|---|

| Molecular Weight (g/mol) | 180.24 | 128.17 | 154.25 |

| Boiling Point (°C) | ~220–240 (estimated) | 170–180 | 201–205 |

| LogP (lipophilicity) | ~2.5 (predicted) | 0.8 | 3.1 |

| Reactivity | Aldehyde undergoes nucleophilic addition; isoprenyl group may participate in Diels-Alder reactions | Less steric hindrance enables faster aldehyde reactions | Aldehyde and terminal alkene reactivity |

Limitations and Recommendations

The absence of direct experimental data in the provided evidence necessitates further investigation into:

Spectroscopic characterization (NMR, IR) for structural confirmation.

Thermodynamic stability studies of the isoprenyl-oxolane system.

Comparative bioactivity assays against terpene aldehydes.

Future research should prioritize peer-reviewed studies on oxolane derivatives and terpene-aldehyde hybrids to validate hypothesized properties.

Biological Activity

3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde is an organic compound characterized by its unique structure, which includes an oxolane (tetrahydrofuran) ring and an aldehyde functional group. This compound has garnered attention due to its potential biological activities and interactions with various biological molecules. The molecular formula is with a molecular weight of 168.23 g/mol. Understanding its biological activity can provide insights into its possible applications in medicinal chemistry and organic synthesis.

The presence of the aldehyde group in 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde allows for significant reactivity, particularly in forming covalent bonds with nucleophilic sites on proteins. This reactivity could lead to alterations in protein structure and function, potentially influencing various biochemical pathways.

Biological Activity

Research indicates that the compound may interact with several biological targets, suggesting a range of potential therapeutic applications. Here are some key findings regarding its biological activity:

Case Studies

Several studies have explored compounds structurally related to 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde, providing insights into its potential biological activities:

Future Directions

Further research is essential to fully elucidate the biological activities of 3-(3-Methylbut-2-en-1-yl)oxolane-3-carbaldehyde. Specific areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the exact mechanisms through which this compound interacts with biological molecules will be crucial for its development as a therapeutic agent.

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of this compound will provide valuable data on its efficacy and safety profile.

- Structure-Activity Relationship (SAR) : Investigating how variations in the molecular structure affect biological activity could lead to the development of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.